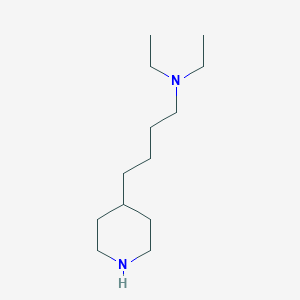

4-Piperidinebutanamine, N,N-diethyl-

Beschreibung

4-Piperidinebutanamine, N,N-diethyl- (chemical formula: C₁₃H₂₈N₂) is a tertiary amine derivative featuring a piperidine ring substituted with a butanamine chain and N,N-diethyl groups. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bond acceptor (HBA) capacity, which influence its biological activity and pharmacokinetic profile. The compound is structurally related to piperidine-based pharmacophores, which are prevalent in medicinal chemistry due to their versatility in receptor interactions .

Eigenschaften

CAS-Nummer |

122374-02-1 |

|---|---|

Molekularformel |

C13H28N2 |

Molekulargewicht |

212.37 g/mol |

IUPAC-Name |

N,N-diethyl-4-piperidin-4-ylbutan-1-amine |

InChI |

InChI=1S/C13H28N2/c1-3-15(4-2)12-6-5-7-13-8-10-14-11-9-13/h13-14H,3-12H2,1-2H3 |

InChI-Schlüssel |

PCDGHYIREOOHMR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCCCC1CCNCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N,N-Diethyl vs. N-Pyrrolidino/Piperidinyl Analogues

- Nitazene Derivatives: In opioid receptor studies, replacing N,N-diethyl groups with N-pyrrolidino or N-piperidinyl rings alters potency. For example: N-Pyrrolidino analogues (e.g., N-pyrrolidino etonitazene) often exhibit equal or higher potency than N,N-diethyl counterparts . N-Piperidinyl analogues generally show reduced activity. For instance, N-piperidinyl metonitazene is ~20x less potent than its N,N-diethyl equivalent. Exceptions exist, such as 4'-OH nitazene, where the piperidinyl variant matches diethyl potency . SAR Insight: The steric bulk of piperidine may hinder receptor binding, while pyrrolidine's smaller ring size enhances affinity.

Thiourea Antiplatelet Agents

- N,N-Diethyl Group Role : In thiourea derivatives, combining the HBA N,N-diethyl group with hydrophobic chains (e.g., compounds 3d , 3i ) enhances antiplatelet activity by mimicking arachidonic acid's hydrophobic tail .

- Comparison to Other Substituents : Co-substitutions with aliphatic chains (e.g., isothiocyanate-derived) improve activity, suggesting that diethyl groups balance lipophilicity and HBA capacity better than bulkier or polar substituents .

Impact on Antimicrobial Activity

- Polar Substituent Detriment : Substituting aromatic rings with N,N-dimethyl or N,N-diethyl groups reduces antimicrobial efficacy against Bacillus subtilis and Staphylococcus aureus. For example, fluorinated β-nitrostyrenes with diethyl groups exhibit lower activity due to increased polarity, as evidenced by reduced KD values .

Receptor Binding Affinity

- δ-Opioid Receptor Agonists : N,N-Diethyl(piperidinylbenzyl)benzamides (e.g., compound 6a ) bind strongly to δ receptors (Ki < 10 nM). Piperazinyl analogues (e.g., 3a ) show similar affinity, but piperidinylidenebenzyl derivatives (e.g., 5a ) are less potent, highlighting the diethyl group's role in stabilizing receptor interactions .

Pharmacological and Legal Implications

- Synthetic Cathinones: N,N-Diethyl hexedrone, a stimulant, is structurally analogous to pentedrone and hexedrone.

Key Research Findings

- Steric and Electronic Factors : N,N-Diethyl groups optimize lipophilicity and HBA capacity, critical for receptor binding in antiplatelet and opioid agents. Bulkier substituents (e.g., piperidinyl) often reduce potency due to steric hindrance .

- Polarity Trade-offs : While diethyl groups enhance drug-receptor interactions in some contexts, they can detrimentally increase polarity in antimicrobials, reducing membrane penetration .

- Legal Considerations: Substituent modifications (e.g., alkyl chain length) influence scheduling status, as seen in cathinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.